molecular formula C15H13NO4 B5861853 4-[(2-methoxybenzoyl)amino]benzoic acid

4-[(2-methoxybenzoyl)amino]benzoic acid

Cat. No.: B5861853
M. Wt: 271.27 g/mol
InChI Key: MBSLIRHDZLWLSE-UHFFFAOYSA-N
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Description

4-[(2-Methoxybenzoyl)amino]benzoic acid is a benzoic acid derivative featuring a 2-methoxybenzoyl group attached via an amide linkage to the para position of the benzoic acid core. This structure combines aromatic rings with polar functional groups (carboxylic acid and methoxy), conferring unique physicochemical properties.

Properties

IUPAC Name

4-[(2-methoxybenzoyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4/c1-20-13-5-3-2-4-12(13)14(17)16-11-8-6-10(7-9-11)15(18)19/h2-9H,1H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBSLIRHDZLWLSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-[(2-methoxybenzoyl)amino]benzoic acid with structurally related compounds, emphasizing substituent effects, biological activities, and synthetic strategies:

Compound Key Substituents Biological Activity Key Interactions/Findings Synthetic Method
This compound 2-Methoxybenzoyl, carboxylic acid Not explicitly reported (inferred: potential enzyme inhibition) Likely forms hydrogen bonds (carboxylic acid) and π-π stacking (aromatic rings) Amide coupling between 2-methoxybenzoyl chloride and 4-aminobenzoic acid (analogous to )
4-{[7-(Trifluoromethyl)quinolin-4-yl]amino}benzoic acid Quinoline, trifluoromethyl, carboxylic acid Anti-influenza (EC₅₀ = 22.94 µM) Binds RNA polymerase via π-π stacking (TRP706) and salt bridge (LYS643) Coupling of quinoline derivatives with 4-aminobenzoic acid
4-[(3,4-Dimethoxybenzoyl)amino]-3-hydroxybenzoic acid methyl ester 3,4-Dimethoxybenzoyl, 3-hydroxy, methyl ester Not reported (isolated from plant) Structural complexity may enhance binding diversity Natural product isolation; synthetic routes likely involve esterification
4-[(Phenylcarbamoyl)amino]benzoic acid Phenylcarbamoyl, carboxylic acid Insecticidal (LC₅₀ values against Spodoptera littoralis) Urea/thiourea moieties enhance pesticidal activity via hydrogen bonding Reaction of 4-aminobenzoic acid with phenyl isocyanate
4-[(E)-(Coumarin-derived)amino]benzoic acid Coumarin-methylidene, carboxylic acid Anti-inflammatory (structure-activity relationship studied) Lactone carbonyl and conjugated system contribute to activity Condensation of coumarin aldehydes with 4-aminobenzoic acid
2-Amino-4-(methoxycarbonyl)benzoic acid Methoxycarbonyl, amino, carboxylic acid Industrial intermediate (pharmaceutical synthesis) Mild synthesis avoids harsh oxidations, improving scalability Multi-step synthesis involving nitration, reduction, and ester hydrolysis

Key Observations:

Substituent Effects on Bioactivity: Electron-withdrawing groups (e.g., trifluoromethyl in ) enhance target binding (e.g., RNA polymerase inhibition). In contrast, electron-donating groups (e.g., methoxy in the target compound) may reduce affinity but improve solubility. Bulky aromatic systems (e.g., quinoline in or coumarin in ) enable π-π interactions, whereas flexible chains (e.g., alkenoxy in ) influence liquid crystalline behavior.

Synthetic Strategies :

  • Amide coupling is a common method for linking aromatic amines to acyl groups (e.g., ).
  • Mild conditions (e.g., avoiding strong oxidants in ) are critical for preserving acid-sensitive functional groups.

Structural-Activity Relationships (SAR) :

  • The carboxylic acid group in benzoic acid derivatives is essential for salt bridge formation (e.g., with LYS643 in ).
  • Methoxy groups at specific positions (e.g., 2-methoxy in the target vs. 3,4-dimethoxy in ) modulate electronic effects and steric hindrance.

Crystalline behavior (e.g., in ) is influenced by substituent symmetry and hydrogen-bonding capacity.

Q & A

Q. Table 1: Representative Reaction Conditions

ParameterTypical Value
SolventDMF or THF
BaseTriethylamine
Reaction Time12–24 hours
Yield Range60–85% (after purification)

Basic: How can NMR and X-ray crystallography validate the structure of this compound?

Methodological Answer:

  • NMR Analysis :
    • ¹H/¹³C NMR : Confirm the presence of the methoxy group (δ ~3.8–4.0 ppm for ¹H; ~55–60 ppm for ¹³C) and the amide proton (δ ~10–12 ppm). Compare with structurally similar compounds (e.g., 4-((benzyloxy)carbonyl)amino benzoic acid derivatives) .
    • Deuterated Solvents : Use DMSO-d₆ or CDCl₃ to resolve aromatic proton splitting patterns.
  • X-ray Crystallography :
    • Use SHELX programs (SHELXT for structure solution, SHELXL for refinement) to determine crystal packing and hydrogen-bonding networks. Validate bond lengths (e.g., C=O at ~1.21 Å) and angles .

Advanced: How do computational and experimental data resolve contradictions in crystallographic refinement?

Methodological Answer:
Discrepancies between experimental data (e.g., bond lengths) and computational models (DFT-optimized geometries) often arise due to crystal packing effects.

  • Refinement Strategy :
    • Use WinGX or OLEX2 to apply restraints/constraints during SHELXL refinement, especially for disordered methoxy or benzoyl groups.
    • Compare experimental data with Density Functional Theory (DFT)-optimized structures (e.g., Gaussian09) to identify steric or electronic distortions .
      Example : If the methoxy group’s torsion angle deviates from computational predictions, assess intermolecular hydrogen bonds (e.g., COOH⋯O interactions) influencing conformation .

Advanced: What structure-activity relationship (SAR) insights exist for derivatives of this compound?

Methodological Answer:
Modifying the methoxy or benzoyl groups alters biological activity (e.g., enzyme inhibition):

  • Methoxy Position : Derivatives with 3-methoxy or 4-methoxy substituents show reduced binding affinity compared to 2-methoxy in some kinase assays.
  • Amide Linker Replacement : Replacing the benzoyl group with heteroaromatic rings (e.g., pyridine) enhances solubility but may reduce target selectivity.
  • Data Sources : Compare IC₅₀ values from enzyme inhibition assays (e.g., fluorescence polarization) for analogs in PubChem or literature .

Q. Table 2: SAR Trends for Analogous Compounds

ModificationBiological Activity TrendReference
2-Methoxy → 3-Methoxy↓ Binding affinity (20–30%)
Benzoyl → Pyridine↑ Solubility, ↓ selectivity

Advanced: How can stability under physiological conditions be assessed?

Methodological Answer:

  • Hydrolysis Studies :
    • Incubate the compound in buffered solutions (pH 2.0, 7.4, 9.0) at 37°C. Monitor degradation via HPLC/LC-MS.
    • Under acidic conditions (pH 2.0), expect amide bond cleavage to yield 2-methoxybenzoic acid and 4-aminobenzoic acid.
  • Kinetic Analysis : Calculate half-life (t₁/₂) using first-order kinetics. For example, t₁/₂ ~8 hours at pH 7.4 suggests moderate stability .

Basic: What spectroscopic techniques confirm purity post-synthesis?

Methodological Answer:

  • HPLC : Use a C18 column with UV detection (λ = 254 nm). A single peak with >95% area indicates high purity.
  • Melting Point : Compare experimental mp (e.g., 180–182°C) with literature values to detect impurities.
  • Elemental Analysis : Validate %C, %H, %N within ±0.4% of theoretical values .

Advanced: What mechanistic insights exist for its reactivity in nucleophilic substitution?

Methodological Answer:
The electron-withdrawing benzoyl group activates the aromatic ring for electrophilic substitution.

  • Nitration : React with HNO₃/H₂SO₄ at 0°C. Meta-substitution dominates due to the amide group’s directing effects.
  • Sulfonation : Use fuming H₂SO₄ to introduce sulfonic acid groups at the para position relative to the amide.
  • Kinetic vs. Thermodynamic Control : Lower temperatures favor kinetic products (e.g., meta-nitro derivatives), while higher temperatures favor thermodynamic products .

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